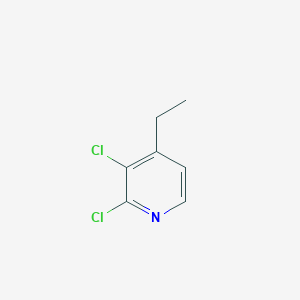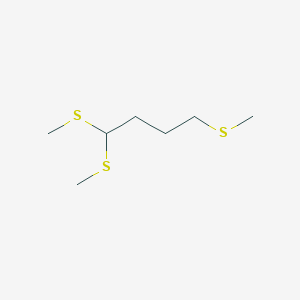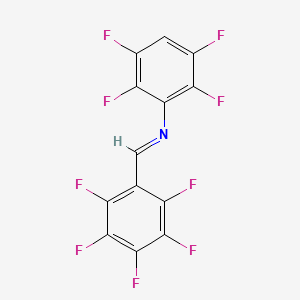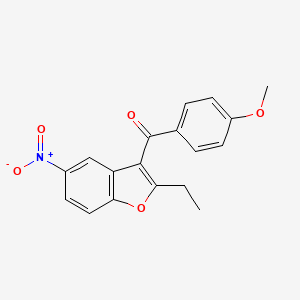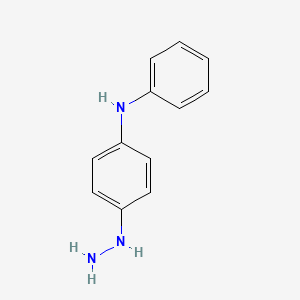
4-Hydrazinyl-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N-phenylaniline is an organic compound that features a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-phenylaniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitrophenylhydrazine using a reducing agent such as tin(II) chloride in hydrochloric acid . Another approach involves the palladium-catalyzed amination of aryl halides with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize large-scale reduction processes or catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydrazinyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can further modify the hydrazine group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, substituted anilines, and various nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-N-phenylaniline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions and form stable complexes with metals also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Aniline: Aniline is a simpler compound with an amino group attached to a benzene ring. It is widely used in the production of dyes and chemicals.
Phenylhydrazine: This compound has a hydrazine group attached to a phenyl ring and is used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: This compound is a precursor to 4-Hydrazinyl-N-phenylaniline and is used in various chemical reactions
Uniqueness: Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
93199-50-9 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-hydrazinyl-N-phenylaniline |
InChI |
InChI=1S/C12H13N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14-15H,13H2 |
InChI-Schlüssel |
WKIDQESEWJKNHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
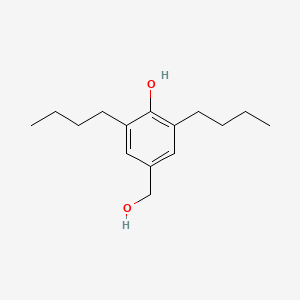
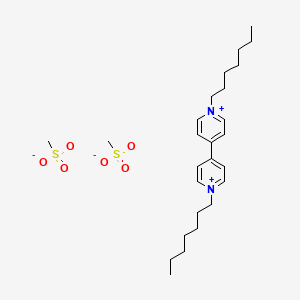

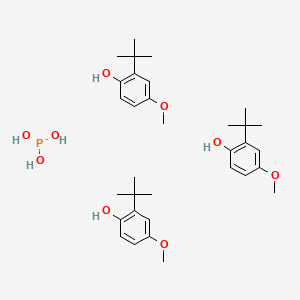


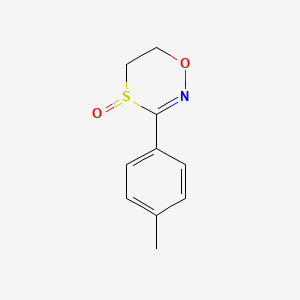

![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
